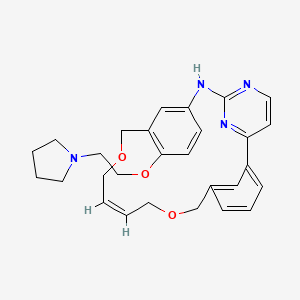
PEDttHD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(3,4-ethylenedioxythiophene) is a conducting polymer known for its excellent electrical conductivity, stability, and transparency. It is widely used in various electronic and optoelectronic applications due to its unique properties. This compound is often paired with poly(styrene sulfonic acid) to enhance its processability and solubility in water .
準備方法
Synthetic Routes and Reaction Conditions: Poly(3,4-ethylenedioxythiophene) can be synthesized through chemical or electrochemical polymerization of the monomer 3,4-ethylenedioxythiophene. The chemical polymerization involves the use of oxidizing agents such as iron(III) chloride or ammonium persulfate in an aqueous or organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, poly(3,4-ethylenedioxythiophene) is often produced by in situ polymerization of the monomer on the desired substrate. This method allows for the direct formation of thin films or coatings, which are essential for applications in electronics and optoelectronics .
化学反応の分析
Types of Reactions: Poly(3,4-ethylenedioxythiophene) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the polymer’s electrical and optical properties, making it suitable for different applications .
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as iron(III) chloride or ammonium persulfate are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the polymer.
Substitution: Various functional groups can be introduced into the polymer chain through substitution reactions, enhancing its properties.
Major Products Formed: The major products formed from these reactions include modified poly(3,4-ethylenedioxythiophene) with enhanced conductivity, stability, and solubility .
科学的研究の応用
Poly(3,4-ethylenedioxythiophene) has a wide range of scientific research applications:
作用機序
The mechanism of action of poly(3,4-ethylenedioxythiophene) involves its ability to conduct electricity through the movement of charge carriers along the polymer chain. This conductivity is achieved through the delocalization of π-electrons in the polymer backbone. The polymer can interact with various molecular targets and pathways, making it suitable for applications in electronics and bioelectronics .
類似化合物との比較
Poly(3,4-ethylenedioxythiophene) is unique compared to other conducting polymers due to its combination of high conductivity, stability, and transparency. Similar compounds include:
Polyaniline: Known for its high conductivity but lacks the transparency of poly(3,4-ethylenedioxythiophene).
Polypyrrole: Offers good conductivity but is less stable and transparent compared to poly(3,4-ethylenedioxythiophene).
Poly(3-hexylthiophene): Provides good solubility and processability but has lower conductivity and stability .
Poly(3,4-ethylenedioxythiophene) stands out due to its balanced properties, making it a versatile material for various applications.
特性
IUPAC Name |
(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXVIOGONBBTBY-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C\COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
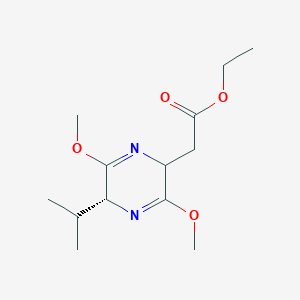
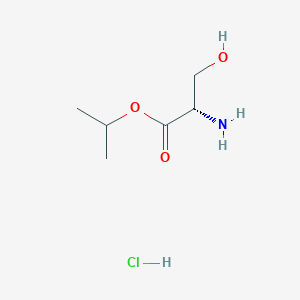
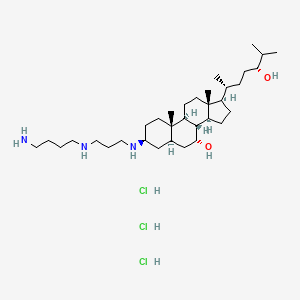
![(8S)-2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072226.png)
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072227.png)
![tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate](/img/structure/B8072239.png)
![tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8072252.png)
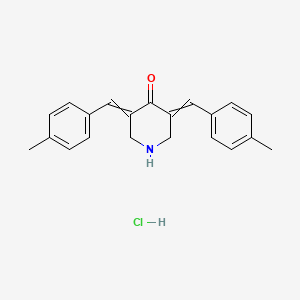
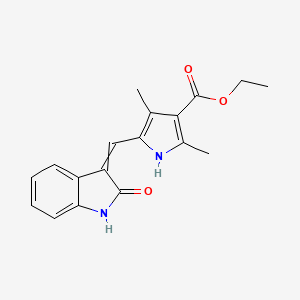
![N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine](/img/structure/B8072264.png)
![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8072282.png)
![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B8072289.png)
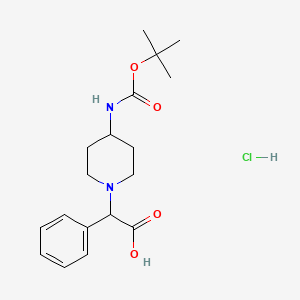
![Diacetato[(R)-(+)-2,2'-bis(DI-P-tolylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/structure/B8072299.png)
